4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Kinase Inhibition EGFR HER2

This 5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine is a non-fungible kinase inhibitor intermediate with strict positional selectivity—only 5-substitution retains biological activity; 7-substituted analogs are inert. The iodo leaving group delivers superior oxidative addition kinetics (I > Br >> Cl) for Suzuki, Sonogashira, and Buchwald-Hartwig library synthesis. The free 4-amino group provides the essential ATP-binding site H-bond motif. As the direct synthetic precursor to clinical-stage BMS-690514 (pan-HER/VEGFR) and a validated entry point for EGFR/HER2/PI3K programs, this scaffold offers unmatched diversification potential.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
CAS No. 1083163-97-6
Cat. No. B1407243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
CAS1083163-97-6
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1I)C(=NC=N2)N
InChIInChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
InChIKeyYWHDKSFLAOFGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1083163-97-6): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Synthesis


4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1083163-97-6) is a halogenated bicyclic heterocycle belonging to the pyrrolo[2,1-f][1,2,4]triazine scaffold class, a privileged kinase inhibitor template that effectively mimics the quinazoline pharmacophore [1]. The compound features a bridgehead nitrogen-fused pyrrole-triazine system with an iodine substituent at the 5-position and a free 4-amino group, with a molecular weight of 260.04 g/mol (C6H5IN4) . This substitution pattern positions the molecule as a versatile intermediate for palladium-catalyzed cross-coupling reactions in medicinal chemistry programs targeting kinase inhibition, particularly within the pyrrolotriazine scaffold that has demonstrated utility across EGFR, HER2, VEGFR, and PI3K target classes [2]. Commercially available at purities of 95-98% from multiple vendors, this compound serves as a key synthetic precursor for advanced kinase inhibitor development.

Why 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine Cannot Be Replaced by Unsubstituted or 7-Substituted Pyrrolotriazine Analogs


Generic substitution among pyrrolotriazine derivatives is not chemically or biologically viable due to strict positional constraints on substitution tolerance and divergent reactivity profiles. The pyrrolo[2,1-f][1,2,4]triazine scaffold exhibits sharply restricted substitution patterns: biological activity is maintained with substitution at the 5- or 6-positions, but substitution at the 7-position eliminates activity entirely [1]. This positional selectivity means 7-substituted analogs are not functionally interchangeable with 5-substituted derivatives. Furthermore, the 5-iodo moiety confers unique synthetic utility as a cross-coupling handle that cannot be replicated by unsubstituted, 5-bromo, or 5-chloro variants due to differing bond dissociation energies and oxidative addition kinetics in palladium-catalyzed reactions. The 4-amino group provides the essential hydrogen-bonding donor/acceptor motif required for ATP-binding site engagement in kinase targets, a feature that 4-deamino or 4-alkylated derivatives lack [2]. These cumulative constraints establish 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine as a non-fungible chemical entity within this scaffold class, with its specific substitution pattern enabling both direct biological evaluation and downstream diversification pathways unavailable to positional isomers or alternative halogen variants.

Quantitative Differentiation Evidence for 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1083163-97-6) Versus Closest Analogs


Dual EGFR/HER2 Kinase Inhibition Profile: Quantified Activity of the 5-Iodo-4-Amino Pyrrolotriazine Core

The unsubstituted 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine core exhibits measurable but modest dual inhibition of EGFR (IC50 = 880 nM) and HER2 (IC50 > 1000 nM) in enzymatic assays, establishing a baseline activity profile that enables structure-based optimization [1]. This contrasts with 5-substituted derivatives bearing elaborated side chains (e.g., 5-((4-aminopiperidin-1-yl)methyl) analogs with small aniline C4 substituents) which achieve sub-micromolar to nanomolar potency across both targets and demonstrate oral efficacy in xenograft models [2]. The 880 nM EGFR IC50 value serves as a reference point for scaffold optimization efforts, confirming that the 5-iodo-4-amino core retains ATP-pocket binding competency despite lacking optimized peripheral substituents.

Kinase Inhibition EGFR HER2 Cancer Therapeutics Medicinal Chemistry

Clinical Candidate Enablement: 5-Iodo Intermediate in BMS-690514 (Pan-HER/VEGFR Inhibitor) Synthesis

The 5-iodo-4-amino pyrrolotriazine core served as the critical synthetic intermediate for constructing BMS-690514, a clinical-stage pan-HER/VEGFR inhibitor that advanced to Phase I/II trials for breast cancer [1]. BMS-690514 (CAS 859853-30-8) is a potent, orally bioavailable inhibitor targeting EGFR, HER2, HER4, and VEGFR1-3, with the 5-position of the pyrrolotriazine ring bearing the elaborated (3R,4R)-4-amino-3-piperidinol methyl substituent introduced via the 5-iodo intermediate [2]. In contrast, unsubstituted pyrrolotriazine or 7-substituted isomers cannot access this clinical candidate scaffold due to positional incompatibility of the substitution pattern. The BMS-690514 development program validates the 5-iodo derivative as an industrially relevant building block that enables transition from discovery chemistry to clinical-scale synthesis.

Clinical Candidate Synthetic Intermediate BMS-690514 Oncology Process Chemistry

Cross-Coupling Reactivity: 5-Iodo Superiority Over 5-Bromo in Palladium-Catalyzed Transformations

The 5-iodo substituent provides enhanced oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to 5-bromo and 5-chloro analogs, a reactivity hierarchy (I > Br > Cl) that is well-established across heteroaromatic systems including pyrrolotriazines [1]. This enhanced reactivity enables milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Sonogashira, Heck, and related transformations. While direct comparative yield data for 5-iodo versus 5-bromo pyrrolotriazine coupling is not explicitly reported in primary literature, the general trend across iodoarene versus bromoarene systems indicates iodides typically achieve 15-40% higher yields under comparable conditions [2]. The 5-iodo pyrrolotriazine is explicitly noted as a versatile intermediate for constructing diverse 5-aryl and 5-alkynyl derivatives via palladium-catalyzed coupling [3].

Cross-Coupling Suzuki-Miyaura Sonogashira Synthetic Chemistry Library Synthesis

Antiviral Scaffold Context: Differentiation from Remdesivir-Related 5-Bromo Pyrrolotriazine Intermediate

The pyrrolo[2,1-f][1,2,4]triazine core serves as the heterocyclic base in remdesivir (Veklury), an FDA-approved antiviral prodrug. Critically, the remdesivir synthetic route utilizes 5-bromo-pyrrolo[2,1-f][1,2,4]triazine (CAS 1363381-36-5) rather than the 5-iodo derivative, as the bromo intermediate provides optimal reactivity for the specific C-glycosylation step in the approved manufacturing process [1]. The 5-iodo variant (CAS 1083163-97-6) is not a direct remdesivir intermediate but rather serves as a distinct building block for alternative nucleoside analogs and kinase inhibitor programs. This differentiation matters for procurement: researchers synthesizing remdesivir analogs for structure-activity relationship (SAR) studies may require the 5-iodo derivative for orthogonal coupling strategies (e.g., Sonogashira alkynylation) that differ from the manufacturing route.

Antiviral Remdesivir Nucleoside Analogs COVID-19 Process Chemistry

PI3K Pathway Relevance: Pyrrolotriazine Scaffold Demonstrates Sub-100 nM Potency in p110α/δ Isoforms

The pyrrolo[2,1-f][1,2,4]triazine scaffold, of which 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is a core member, has been validated as a productive chemotype for PI3K inhibition via scaffold hopping strategies. A series of 6-aminocarbonyl pyrrolotriazine derivatives demonstrated selective activity against PI3K p110α (IC50 = 122 nM) and p110δ (IC50 = 119 nM) isoforms, with antiproliferative effects confirmed across five human cancer cell lines in SRB assays [1]. This contrasts with the unsubstituted core which shows no direct PI3K activity, confirming that scaffold elaboration is required for PI3K engagement. The broader pyrrolotriazine class has yielded highly optimized PI3Kα inhibitors such as CYH33 (IC50 = 5.9 nM) with 101-fold selectivity over PI3Kβ [2]. The 5-iodo derivative serves as a synthetic entry point for accessing this validated kinase inhibitor space.

PI3K Kinase Inhibition Cancer Scaffold Hopping Antiproliferative

Physicochemical Differentiation: Predicted Density and pKa Versus Unsubstituted Parent Scaffold

The 5-iodo substitution confers distinct physicochemical properties relative to the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-amine parent scaffold. 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine exhibits a predicted density of 2.43 ± 0.1 g/cm³ and a predicted pKa of 3.04 ± 0.30 . In contrast, the unsubstituted parent scaffold (pyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 159326-68-8) has a molecular weight of 134.14 g/mol versus 260.04 g/mol for the 5-iodo derivative, representing a 94% mass increase. The iodine atom substantially increases lipophilicity (calculated logP ~1.5-2.0 higher than parent) and alters the electronic environment of the triazine ring, affecting both hydrogen-bonding capacity and metabolic stability. These property shifts directly impact downstream lead optimization parameters including solubility, permeability, and clearance.

Physicochemical Properties Drug Design Formulation Lead Optimization

Primary Procurement-Driven Application Scenarios for 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1083163-97-6)


Scaffold Optimization: EGFR/HER2 Dual Kinase Inhibitor Development

Researchers pursuing dual EGFR/HER2 inhibition can utilize 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine as a starting scaffold with validated but modest baseline activity (EGFR IC50 = 880 nM, HER2 IC50 > 1000 nM). The 5-iodo position enables introduction of optimized side chains (e.g., 5-((4-aminopiperidin-1-yl)methyl) with small aniline C4 substituents) that have demonstrated sub-micromolar to nanomolar potency and oral efficacy in xenograft models [1]. The compound serves as a benchmarked starting point for structure-based optimization toward dual EGFR/HER2 inhibitors, with the iodine atom providing a versatile cross-coupling handle for parallel library synthesis.

Clinical Candidate Synthesis: BMS-690514 Analog Preparation

The 5-iodo derivative serves as the direct synthetic precursor for BMS-690514, a clinical-stage pan-HER/VEGFR inhibitor that advanced to Phase I/II trials for breast cancer. Medicinal chemistry teams can leverage this compound to prepare BMS-690514 analogs via palladium-catalyzed coupling at the 5-position followed by subsequent elaboration. This route provides access to a validated clinical candidate scaffold that targets EGFR, HER2, HER4, and VEGFR1-3, with established pharmacokinetic and safety profiles from clinical development [2]. The 5-iodo intermediate is essential for constructing the (3R,4R)-4-amino-3-piperidinol methyl substituent that defines the pharmacophore.

Diversification via Palladium-Catalyzed Cross-Coupling: Library Synthesis

The 5-iodo moiety enables efficient palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig) for generating diverse 5-substituted pyrrolotriazine libraries. The iodo substituent provides optimal oxidative addition kinetics (I > Br >> Cl hierarchy), enabling milder reaction conditions and higher yields compared to bromo or chloro analogs [3]. This reactivity advantage makes the 5-iodo derivative the preferred starting material for high-throughput parallel synthesis of pyrrolotriazine-based screening libraries, where synthetic efficiency and scope of accessible derivatives are paramount.

PI3K Inhibitor Discovery: Scaffold Hopping Entry Point

The pyrrolotriazine scaffold has been validated for PI3K inhibition via scaffold hopping strategies, with elaborated derivatives achieving p110α IC50 = 122 nM and p110δ IC50 = 119 nM, and optimized leads such as CYH33 reaching IC50 = 5.9 nM with 101-fold isoform selectivity [4]. The 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine core provides a versatile starting point for constructing PI3K-targeted libraries, with antiproliferative activity confirmed across five human cancer cell lines. The 5-iodo handle enables rapid exploration of 5-position substituent effects on PI3K isoform selectivity and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.